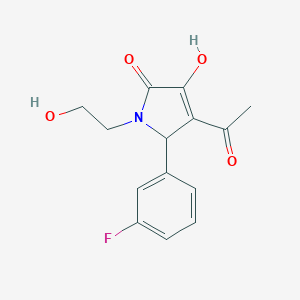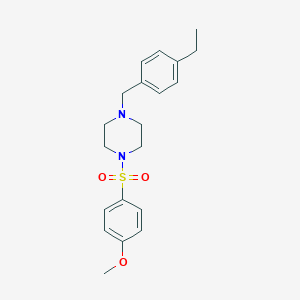
4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as A-443654, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising anticancer properties and has been the subject of numerous scientific studies.
作用機序
The mechanism of action of 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves its inhibition of the protein kinase B-Raf, which is involved in cell signaling pathways that regulate cell growth and survival. By inhibiting B-Raf, 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one disrupts these signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
In addition to its anticancer properties, 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response to infection and injury. 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, molecules that play a role in inflammation and pain.
実験室実験の利点と制限
One advantage of 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is its specificity for B-Raf inhibition, which allows for targeted inhibition of cancer cell growth. However, one limitation of 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is its low solubility in water, which can make it difficult to administer in laboratory experiments.
将来の方向性
Future research on 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one could focus on its potential therapeutic applications in other diseases, such as inflammatory disorders. Additionally, further studies could investigate the use of 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance its anticancer effects. Finally, research could also focus on developing more soluble forms of 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one for improved administration in laboratory experiments.
合成法
The synthesis of 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-(3-fluorophenyl)-3-hydroxypropanoic acid with acetic anhydride and diethylamine to yield the intermediate 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(diethylamino)-1,5-dihydro-2H-pyrrol-2-one. This intermediate is then treated with ethylene glycol to afford the final product, 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one.
科学的研究の応用
4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
製品名 |
4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C14H14FNO4 |
分子量 |
279.26 g/mol |
IUPAC名 |
3-acetyl-2-(3-fluorophenyl)-4-hydroxy-1-(2-hydroxyethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C14H14FNO4/c1-8(18)11-12(9-3-2-4-10(15)7-9)16(5-6-17)14(20)13(11)19/h2-4,7,12,17,19H,5-6H2,1H3 |
InChIキー |
XQGGCQGKQJTCAF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)F)CCO)O |
正規SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)F)CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249143.png)

![1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B249147.png)



![4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)




![1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B249168.png)